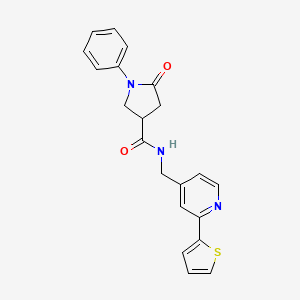

5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide

Description

This compound features a central pyrrolidinone scaffold (5-oxo-pyrrolidine) substituted with a phenyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a (2-(thiophen-2-yl)pyridin-4-yl)methyl moiety, introducing a heteroaromatic thiophene-pyridine hybrid system. While direct biological data for this compound is unavailable in the provided evidence, analogs with similar scaffolds demonstrate activities ranging from kinase inhibition to antimicrobial effects .

Properties

IUPAC Name |

5-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-20-12-16(14-24(20)17-5-2-1-3-6-17)21(26)23-13-15-8-9-22-18(11-15)19-7-4-10-27-19/h1-11,16H,12-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZWBIJFJSHGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene-pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Neuropharmacological Applications

The structure of 5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their roles as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in various neurological disorders such as epilepsy and anxiety disorders. For instance, derivatives like perampanel have shown significant efficacy in reducing seizure activity by modulating glutamate transmission .

Case Study: AMPA Receptor Antagonists

A study demonstrated that certain pyridine derivatives exhibit potent anti-seizure properties through their action on AMPA receptors. The structure-activity relationship (SAR) revealed that modifications at specific positions on the pyridine ring can enhance pharmacological activity, suggesting that similar modifications on this compound could yield effective neuroprotective agents .

Anti-inflammatory Activity

Compounds featuring pyrrolidine and thiophene moieties have been investigated for their anti-inflammatory properties. For example, derivatives with similar structures have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process. The anti-inflammatory effects of these compounds were assessed through various bioassays, revealing significant inhibition rates comparable to established anti-inflammatory drugs like celecoxib .

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Celecoxib | 0.04 | COX inhibition |

| Compound A | 0.04 | COX inhibition |

| Compound B | 0.05 | COX inhibition |

Antibacterial Properties

The antibacterial potential of compounds related to this compound has also been explored. Research indicates that derivatives containing thiophene and pyridine rings exhibit significant activity against Gram-positive bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Case Study: Synthesis and Bioassay of Pyrrolidine Derivatives

A study synthesized a series of substituted pyrrolidines and evaluated their antibacterial activity against various strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values as low as 5 µM against resistant strains .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and pyridine rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups may enhance receptor binding affinity or improve metabolic stability .

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs, their modifications, and inferred properties based on available evidence:

Biological Activity

5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 377.5 g/mol. Its structure includes a pyrrolidine ring, a phenyl group, and a thiophene-pyridine moiety, which contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1903680-77-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, particularly in pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in inflammatory processes.

- Receptor Modulation : It may also interact with receptors that play critical roles in immune response and cell signaling.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Case Study : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 100 nM, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.

| Study Focus | IC50 Value (μM) |

|---|---|

| COX-1 Inhibition | 5.63 |

| COX-2 Inhibition | 3.50 |

These values indicate that the compound is more effective against COX-2 than COX-1, highlighting its potential for treating inflammatory diseases with minimal side effects .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound has shown antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Research Findings : In vitro assays demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as other pyrrolidine derivatives, this compound's unique combination of functional groups allows for enhanced interaction with biological targets.

| Compound Name | Activity Type | Notable Effectiveness |

|---|---|---|

| 5-Oxo-1-(thiophen-2-yl)pyrrolidine-3-carboxamide | Anticancer | Moderate |

| 1-(thiophen-2-yl)cyclopentylmethylpyrrolidine | Anti-inflammatory | High |

This comparison illustrates the distinct advantages of this compound in terms of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.